(4-Methanesulfonyl-3-methoxyphenyl)boronic acid
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Overview
Description
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO5S and a molecular weight of 230.05 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methanesulfonyl and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonyl-3-methoxyphenyl)boronic acid typically involves the reaction of 4-methanesulfonyl-3-methoxyphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-Methanesulfonyl-3-methoxyphenyl)boronic acid in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3-methoxyphenyl)boronic acid
- 3-Methoxypyridine-4-boronic acid
- 4-Methylpyridine-3-boronic acid
- 2-Chloro-5-methoxyphenyl boronic acid
Uniqueness
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid is unique due to the presence of both methanesulfonyl and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .
Properties
IUPAC Name |
(3-methoxy-4-methylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUUTBYHOBCTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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